molecular formula C15H22O B12382468 2-Hexylcinnamyl-alcohol-d5

2-Hexylcinnamyl-alcohol-d5

Cat. No.: B12382468
M. Wt: 223.36 g/mol
InChI Key: KTCAZEVYBWMPOY-AVBAJIQZSA-N
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Preparation Methods

The preparation of 2-Hexylcinnamyl-alcohol-d5 involves the incorporation of deuterium into the 2-Hexylcinnamyl-alcohol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of specialized equipment and conditions to ensure the high purity and yield of the deuterated compound .

Chemical Reactions Analysis

2-Hexylcinnamyl-alcohol-d5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hexylcinnamyl-alcohol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and studies involving hydrogen transfer.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hexylcinnamyl-alcohol-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic profile. This can lead to differences in the rate of metabolism and the formation of metabolites compared to the non-deuterated version .

Comparison with Similar Compounds

2-Hexylcinnamyl-alcohol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    2-Hexylcinnamyl-alcohol: The non-deuterated version, which lacks the stable isotope labeling.

    Cinnamyl alcohol: A related compound with a similar structure but without the hexyl group.

    Hexyl alcohol: A simpler alcohol with a hexyl group but lacking the cinnamyl moiety.

The deuterium labeling in this compound provides unique advantages in research applications, particularly in studies requiring precise tracking and quantitation .

Properties

Molecular Formula

C15H22O

Molecular Weight

223.36 g/mol

IUPAC Name

(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol

InChI

InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D

InChI Key

KTCAZEVYBWMPOY-AVBAJIQZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/CO)[2H])[2H]

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)CO

Origin of Product

United States

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